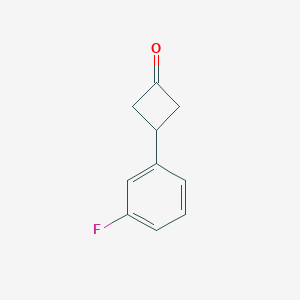

3-(3-Fluorophenyl)cyclobutanone

Description

Historical Context of Cyclobutane (B1203170) and Cyclobutanone (B123998) Derivatives in Organic Synthesis

The study of cyclobutane derivatives dates back to the early 20th century, with initial syntheses being notable achievements in organic chemistry. chemrxiv.org Over the decades, the development of synthetic methodologies, such as [2+2] cycloadditions, ring expansions of cyclopropanes, and various cyclization reactions, has made cyclobutane and cyclobutanone scaffolds more accessible. mdpi.comresearchgate.net Historically, these strained carbocycles were regarded as synthetic curiosities, but they have emerged as highly useful building blocks in organic synthesis. researchgate.net Their utility stems from the potential energy stored in the strained ring, which can be released in a controlled manner to drive various chemical transformations. researchgate.net Cyclobutanones, in particular, serve as key intermediates in the synthesis of a wide range of compounds, including natural products, bioactive molecules, and drugs like cyclobutane nucleosides. researchgate.net

Significance of Strained Ring Systems in Chemical Design

Strained ring systems, such as cyclopropane (B1198618) and cyclobutane, are of considerable interest in chemical and drug design due to their unique structural and electronic properties. nih.gov The deviation of bond angles from the ideal tetrahedral angle of 109.5° results in angle strain and torsional strain, collectively known as ring strain. nih.gov This inherent strain is not a liability but rather a feature that chemists can exploit to achieve specific molecular shapes and reactivity. nih.gov The energy associated with ring strain can be harnessed to facilitate ring-opening reactions, ring expansions, and other transformations that are central to synthetic chemistry. researchgate.net

One of the most valuable properties of the cyclobutane ring in molecular design is the conformational restriction it imposes on a molecule. researchgate.net Unlike flexible aliphatic chains that can adopt numerous conformations, the puckered structure of the cyclobutane ring limits the spatial arrangement of its substituents. researchgate.net This rigidity helps to reduce the entropic penalty upon binding of a ligand to its biological target, which can lead to enhanced potency and selectivity. nih.gov By locking key pharmacophoric groups in a specific orientation, the cyclobutane scaffold provides a well-defined three-dimensional structure that can be optimized for interaction with a biological receptor. nih.gov

The conformation of the cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve some torsional strain. nih.gov This puckering creates two distinct positions for substituents: axial and equatorial. The energy barrier for ring flipping is relatively low, but the presence of substituents can favor one conformation over the other.

Table 1: Comparison of Conformational Features

| Feature | Acyclic Alkane (e.g., Butane) | Cyclobutane |

|---|---|---|

| Rotational Freedom | High (rotation around C-C bonds) | Low (restricted puckering) |

| Primary Conformations | Staggered (Anti, Gauche), Eclipsed | Puckered (Butterfly) |

| Key Strain Type | Torsional Strain | Angle and Torsional Strain |

| Impact on Design | Flexibility, multiple binding modes | Rigidity, pre-organized conformation |

The incorporation of strained rings like cyclobutane can significantly influence the pharmacological profile of a drug candidate. The rigid framework can improve metabolic stability by shielding susceptible parts of the molecule from enzymatic degradation. researchgate.net Furthermore, the unique three-dimensional shape conferred by the cyclobutane moiety can lead to novel interactions with biological targets and fill hydrophobic pockets in binding sites. nih.govresearchgate.net Replacing a flexible linker or a larger ring system with a compact cyclobutane ring can also improve physicochemical properties such as solubility and lipophilicity, which are crucial for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The introduction of a cyclobutane ring is a recognized strategy for reducing planarity and increasing the fraction of sp³-hybridized carbons in a molecule, a feature often associated with higher success rates in drug development. nih.gov

Overview of Aryl-Substituted Cyclobutanones in Chemical Research

Aryl-substituted cyclobutanones are a prominent class of compounds in chemical research, serving as valuable intermediates for the synthesis of a diverse array of molecules. The presence of the aryl group provides a site for further functionalization and allows for the modulation of the electronic and steric properties of the molecule. These compounds are often prepared through methods like [2+2] cycloaddition reactions between an aryl-substituted alkene (styrene derivative) and a ketene or its equivalent.

Research has demonstrated that aryl-substituted cyclobutanones can be transformed into a variety of other cyclic and acyclic structures. For instance, they can undergo Baeyer-Villiger oxidation to form lactones, ring-opening reactions to generate linear chains with specific functional groups, and various condensation reactions at the ketone functionality. In medicinal chemistry, the aryl-cyclobutanone scaffold is explored for the development of agents targeting a range of biological pathways. The combination of a rigid cyclobutane core and a functionalizable aromatic ring makes it an attractive template for library synthesis in drug discovery programs. For example, derivatives like 3-(3-chlorophenyl)cyclobutanone are recognized as versatile building blocks for pharmaceutical development. nist.gov

Rationale for Research Focus on 3-(3-Fluorophenyl)cyclobutanone

The specific focus on this compound in chemical research is driven by the strategic combination of the cyclobutanone core and the 3-fluorophenyl substituent, which offers distinct advantages in medicinal chemistry and materials science.

The rationale can be broken down into several key points:

Bioisosteric Replacement: Fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group. Its small size allows it to mimic hydrogen sterically, while its high electronegativity can significantly alter the electronic properties of the molecule. This can lead to improved binding affinity with target proteins and enhanced biological activity.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a fluorine atom onto the phenyl ring can block sites of metabolic oxidation by cytochrome P450 enzymes. This often leads to an increased half-life and improved pharmacokinetic profile of a drug candidate.

Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity (logP), acidity/basicity (pKa), and membrane permeability. A single fluorine atom on an aromatic ring typically increases lipophilicity, which can affect how a molecule interacts with biological membranes and protein binding sites. The electron-withdrawing nature of fluorine also lowers the pKa of nearby acidic protons or raises the pKa of basic groups, which can be crucial for drug-target interactions.

Synthetic Handle: The this compound structure serves as a versatile synthetic intermediate. The ketone can be readily converted into other functional groups (e.g., amines, alcohols), and the cyclobutane ring can be used in ring-expansion or ring-opening strategies to access more complex scaffolds. The fluorophenyl group itself can participate in various coupling reactions if further modification is desired.

Table 2: Physicochemical Properties of Cyclobutanone and the Predicted Influence of a 3-(3-Fluorophenyl) Substituent

| Property | Cyclobutanone | This compound (Predicted Effects) | Rationale for Change |

|---|---|---|---|

| Molecular Weight | 70.09 g/mol | ~178.18 g/mol | Addition of C₆H₄F group |

| Boiling Point | 99 °C | Significantly higher | Increased molecular weight and intermolecular forces |

| Lipophilicity (logP) | Low | Moderately higher | The fluorophenyl group is significantly more lipophilic than hydrogen |

| Reactivity of Ketone | Standard for ketones | Similar, but potentially influenced by the remote electron-withdrawing fluorine atom | The substituent is not directly conjugated with the carbonyl group |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNVADXYZQCCHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303878 | |

| Record name | 3-(3-Fluorophenyl)cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080636-45-8 | |

| Record name | 3-(3-Fluorophenyl)cyclobutanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1080636-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Fluorophenyl Cyclobutanone and Analogues

General Strategies for Cyclobutanone (B123998) Ring Formation

The construction of the cyclobutanone ring is a key challenge in the synthesis of this class of compounds. Several reliable methods have been developed, including [2+2] cycloadditions, ring expansion of smaller rings, oxidation of the corresponding cyclobutanols, and various rearrangement reactions. nih.gov

[2+2] cycloaddition reactions are a primary and widely used method for the synthesis of cyclobutane (B1203170) rings. kib.ac.cnnih.gov These reactions, particularly photochemical [2+2] cycloadditions, involve the reaction of two olefin units, where one is excited by UV or visible light to form a cyclobutane ring. nih.govacs.org This method has proven effective in the synthesis of various natural products containing a cyclobutane moiety. kib.ac.cnnih.govnih.gov

The reaction can proceed through different mechanisms, and recent advancements have led to milder reaction conditions and broader substrate compatibility. nih.gov For instance, the use of transition-metal catalysts, such as copper(I), can facilitate these cycloadditions. acs.org Hyperbaric conditions have also been employed to promote [2+2] cycloaddition reactions, for example, between sulfonyl allenes and vinyl ethers, to create substituted cyclobutane scaffolds. ru.nl

A notable example is the photochemical cycloaddition of α,β-unsaturated ketones with an excess of an olefin, which can lead to the formation of a defined cyclobutane product. nih.gov The stereoselectivity of these reactions can often be controlled by the judicious choice of substrates and reaction conditions. baranlab.org

Ring expansion reactions provide another versatile route to cyclobutanones. These methods typically involve the rearrangement of a smaller, more readily accessible ring system, such as a cyclopropane (B1198618) derivative. nih.gov A common strategy is the acid-catalyzed rearrangement of cyclopropylcarbinols, which can be prepared from the corresponding cyclopropanecarboxaldehydes. orgsyn.org This rearrangement proceeds through a cyclobutyl cation intermediate, which is then captured by a nucleophile to form the cyclobutanol (B46151), a direct precursor to cyclobutanone. orgsyn.org

Another approach involves the rearrangement of oxaspiropentanes, which are formed by the epoxidation of methylenecyclopropanes. orgsyn.orgchemicalbook.com The lithium iodide-induced ring enlargement of oxaspiropentanes has been described as an efficient method for preparing cyclobutanone and its substituted derivatives. orgsyn.org

Furthermore, the Tiffeneau-Demjanov rearrangement and the related Wolff rearrangement offer pathways to cyclobutanones through ring expansion. libretexts.org For example, treating cyclobutanone with diazomethane (B1218177) can lead to a ring expansion to form cyclopentanone (B42830), demonstrating the utility of diazo compounds in these transformations. libretexts.orgugent.be

The oxidation of cyclobutanols to their corresponding cyclobutanones is a fundamental and widely used transformation in the synthesis of these compounds. nih.gov A variety of oxidizing agents can be employed for this purpose.

Historically, chromium-based reagents have been used. For instance, the oxidation of cyclobutanol with chromic acid in the presence of oxalic acid can produce cyclobutanone. orgsyn.org The use of oxalic acid helps to suppress the formation of byproducts by promoting a direct three-electron reduction of chromium(VI) to chromium(III). orgsyn.org However, due to the toxicity of chromium, alternative methods are often preferred.

Ruthenium tetroxide and sodium ruthenate have been shown to be effective two-electron oxidants for the conversion of cyclobutanol to cyclobutanone, with cyclobutanone being the only detectable product. cdnsciencepub.com More environmentally benign methods have also been developed, such as the use of a synthetic manganese catalyst with hydrogen peroxide as the oxidant. researchgate.net This system has been shown to be highly efficient for the oxidation of secondary alcohols, including cyclobutanol. researchgate.net

Other methods include the use of lead tetraacetate to cleave 1-(hydroxymethyl)-1-cyclobutanol, which can be obtained by the oxidation of methylenecyclobutane. caltech.edu

Rearrangement reactions are a powerful tool in the synthesis of cyclobutanones, often allowing for the construction of complex structures from simpler precursors. organic-chemistry.org The pinacol-type rearrangement of α-hydroxycyclopropyl carbinols can provide access to 2,3-disubstituted cyclobutanones. organic-chemistry.org Similarly, a stereospecific gold(I)-catalyzed rearrangement of 1-alkynyl cyclobutanols can yield alkylidene cycloalkanones. organic-chemistry.org

The Favorskii rearrangement and the Beckmann rearrangement are other notable examples. libretexts.org The Beckmann rearrangement, for instance, can convert ketones into amides through an oxime intermediate. libretexts.orgrsc.org This has been applied to the synthesis of γ-lactams from cyclobutanones. rsc.org

Furthermore, radical-induced ring-opening and reconstruction of cyclobutanone oxime esters have been developed, leading to the synthesis of more complex structures like 3,4-dihydronaphthalene-2-carbonitriles. rsc.org This process involves the selective cleavage of a C-C bond in the cyclobutane ring, followed by intramolecular cyclization. rsc.org

Specific Synthetic Routes to 3-Arylcyclobutanones

The synthesis of 3-arylcyclobutanones, such as 3-(3-fluorophenyl)cyclobutanone, often involves the introduction of the aryl group at a specific position on the cyclobutane ring.

One approach involves the conjugate addition of organometallic reagents to cyclobutenones. For example, copper-catalyzed conjugate addition of zinc-based silicon reagents to β-aryl-substituted cyclobutenones has been shown to be an efficient method for accessing β-silylated cyclobutanones. nih.gov While this provides a route to 3-substituted cyclobutanones, the direct introduction of an aryl group at the 3-position can also be achieved through other means.

Cyclobutanone oximes are versatile intermediates in the synthesis of various cyclobutane derivatives and other organic molecules. beilstein-journals.orgbeilstein-journals.orgbeilstein-archives.org They are typically synthesized by the reaction of cyclobutanone with hydroxylamine (B1172632) hydrochloride in the presence of a base. arpgweb.com

These oximes can undergo a variety of transformations. For instance, they can be subjected to a Beckmann rearrangement to form γ-lactams. rsc.org More recently, a sulfuryl fluoride (B91410) (SO₂F₂)-mediated ring-opening cross-coupling of cyclobutanone oxime derivatives with alkenes has been developed. beilstein-journals.orgbeilstein-journals.orgbeilstein-archives.org This reaction proceeds through an iminyl radical intermediate and allows for the synthesis of δ-olefin-containing aliphatic nitriles. beilstein-journals.orgbeilstein-journals.org While this specific reaction leads to ring-opened products, the reactivity of the oxime group highlights its potential as a handle for further functionalization of the cyclobutane ring, which could be adapted for the synthesis of 3-arylcyclobutanones.

A plausible mechanism for these transformations often involves the initial reaction of the cyclobutanone oxime with a reagent like SO₂F₂ to form an activated intermediate, which then undergoes further reaction. beilstein-journals.orgbeilstein-journals.org

Enantioselective Approaches to Cyclobutanones

The synthesis of enantiomerically pure cyclobutanones is of great importance, as the stereochemistry of a molecule can significantly impact its biological activity. mdpi.com Organocatalysis has proven to be a highly effective strategy for achieving enantioselective synthesis of cyclobutanone derivatives. mdpi.com For instance, primary amine organocatalysts derived from natural amino acids, in combination with additives like 2,4-dinitrophenol (B41442) (DNP), have been successfully employed in direct aldol (B89426) reactions of cyclobutanone with various aromatic aldehydes. mdpi.com These reactions can afford the corresponding aldol adducts with high enantiomeric excesses. mdpi.com

Preparation of Related Fluorinated Cyclobutanone Derivatives

The synthesis of fluorinated cyclobutane derivatives is a growing area of interest due to the unique properties that fluorine atoms impart on organic molecules. researchgate.netresearchgate.net Direct fluorination using reagents like Selectfluor® is a common method for introducing fluorine atoms into cyclic ketones. sapub.org This electrophilic fluorination can be used to prepare α-fluorinated cyclobutanones. sapub.org Another approach involves the ring expansion of smaller fluorinated rings or the functional group interconversion of other cyclobutane derivatives. mdpi.com For instance, monofluorinated cyclobutane-derived carboxylic acids, alcohols, amines, and other building blocks have been synthesized on a multigram scale. researchgate.netresearchgate.net

The synthesis of trifluoromethyl-substituted cyclobutanes has also been explored, often utilizing sulfur tetrafluoride to convert cyclobutylcarboxylic acids into their corresponding trifluoromethyl analogs. nih.gov

Table 2: Methods for Preparing Fluorinated Cyclobutane Derivatives

| Method | Reagents | Product Type | Reference |

|---|---|---|---|

| Electrophilic Fluorination | Selectfluor® | α-Fluorinated ketones | sapub.org |

| Nucleophilic Fluorination | Tetramethylammonium fluoride (TMAF), Morpholinosulfur trifluoride (Morph-DAST) | Monofluorinated cyclobutane derivatives | researchgate.net |

Optimization of Reaction Conditions and Scalability Studies

The optimization of reaction conditions is a critical step in developing a synthetic route that is both efficient and practical for large-scale production. For copper-catalyzed domino reactions, factors such as the choice of catalyst, solvent, and temperature are crucial for achieving high yields. beilstein-journals.orgresearchgate.net For example, using copper(II) trifluoroacetate (B77799) as the catalyst and hexane (B92381) as the solvent has been shown to be effective. beilstein-journals.org The scalability of such methods has been demonstrated through gram-scale reactions, indicating their potential for industrial application. beilstein-journals.org

Similarly, for the synthesis of fluorinated cyclobutane building blocks, scalable syntheses have been developed, allowing for the production of these compounds on a multigram to decagram scale. researchgate.netresearchgate.net

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of the final product are essential for obtaining a compound of high purity. Common techniques employed in the synthesis of cyclobutanone derivatives include column chromatography, crystallization, and vacuum distillation. nih.govnih.gov The choice of purification method depends on the physical properties of the target compound and the impurities present. For instance, in the synthesis of aromatic nitriles via copper-catalyzed cyanation, the simplified reaction conditions avoid the use of polar solvents, which in turn simplifies the isolation and purification process. nih.gov For trifluoromethyl-cyclobutanes, purification has been achieved through column chromatography, crystallization, or vacuum distillation. nih.gov

Advanced Chemical Transformations and Reactions of 3 3 Fluorophenyl Cyclobutanone

Ring-Opening Reactions of Cyclobutanones

The inherent ring strain in the cyclobutane (B1203170) ring of 3-(3-fluorophenyl)cyclobutanone is a powerful driving force for reactions that lead to more stable five- or six-membered rings, or to acyclic products. Key examples of these transformations include oxidation to lactones, decarbonylation to cyclopropanes, and ring expansion to cyclopentanones.

The Baeyer-Villiger oxidation is a well-established reaction that converts ketones into esters, or in the case of cyclic ketones, into lactones. nih.govresearchgate.net This transformation is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides like hydrogen peroxide. researchgate.netontosight.ai When applied to a cyclic ketone like this compound, the reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, cleaving a C-C bond and forming a lactone (a cyclic ester). researchgate.netnumberanalytics.com

The reaction proceeds via the Criegee intermediate, formed after the nucleophilic attack of the peroxyacid on the protonated carbonyl group. nih.gov The subsequent step, which is rate-determining, involves the migration of one of the α-carbons to the adjacent oxygen atom. nih.gov For unsymmetrical ketones, the regioselectivity of the oxygen insertion is predictable based on the migratory aptitude of the adjacent carbon substituents.

In the case of 3-substituted cyclobutanones, this oxidation leads to the formation of γ-butyrolactones. nih.gov Research into the asymmetric Baeyer-Villiger oxidation of such substrates has been a topic of significant interest. organicreactions.orgresearchgate.netpku.edu.cn Studies utilizing flavin-based catalysts have demonstrated the potential for high stereoselectivity in the oxidation of various 3-substituted cyclobutanones. organicreactions.orgpku.edu.cn The stereochemical outcome is highly dependent on the catalyst structure, with specific stereocenters in the catalyst being critical for achieving high enantiomeric excess (ee). organicreactions.orgpku.edu.cn This suggests that by selecting an appropriate chiral catalyst, the Baeyer-Villiger oxidation of this compound can likely be controlled to produce a specific enantiomer of the corresponding lactone.

Table 1: Catalyst Systems for Baeyer-Villiger Oxidation of Cyclic Ketones

| Catalyst System | Oxidant | Substrate Type | Key Feature | Citation |

|---|---|---|---|---|

| Flavinium-Cinchona Alkaloid Ion-Pair | Hydrogen Peroxide | 3-Substituted Cyclobutanones | Provides high enantioselectivity. | organicreactions.orgpku.edu.cn |

| Sn-zeolite beta | Hydrogen Peroxide | Cyclohexanone, Adamantanone | High chemoselectivity for lactones. | ontosight.ai |

The strained C-C bonds of the cyclobutanone (B123998) ring can be cleaved by transition metal catalysts, most notably rhodium(I) complexes. This activation can lead to the extrusion of carbon monoxide (CO) in a decarbonylation reaction to furnish the corresponding cyclopropane (B1198618) derivative. oup.com Therefore, this compound can serve as a precursor to 1-fluoro-3-(cyclopropyl)benzene.

The reaction mechanism involves the oxidative addition of the rhodium catalyst into one of the C-C bonds adjacent to the carbonyl group, forming a metallacyclopentanone intermediate. nih.gov This intermediate then undergoes decarbonylation (loss of CO) to form a metallacyclobutane, which subsequently undergoes reductive elimination to yield the cyclopropane product and regenerate the active catalyst. nih.gov

This transformation is significant as it allows cyclobutanones to function as cyclopropane surrogates. nih.govresearchgate.net Research has shown that rhodium(I) complexes, particularly with N-heterocyclic carbene (NHC) ligands, are highly effective for the high-yield decarbonylation of cyclobutanones to selectively produce cyclopropanes. oup.com This method has been demonstrated to be chemoselective, capable of decarbonylating a cyclobutanone in the presence of other carbonyl groups, such as an aldehyde. oup.com

Table 2: Rhodium-Catalyzed Decarbonylation of Cyclobutanones

| Catalyst | Ligand Type | Product | Significance | Citation |

|---|---|---|---|---|

| [Rh(CO)₂Cl]₂ | N-Heterocyclic Carbene (NHC) | Cyclopropanes | High yield and chemoselectivity. | oup.com |

| Rh(I) Complex | Monodentate Bulky Phosphine | Bridged Cyclopentanes* | Serves as a cyclopropane surrogate in cycloadditions. | nih.govresearchgate.net |

Note: In this application, the cyclopropane intermediate is trapped intramolecularly.

Several classic organic reactions can be employed to achieve a one-carbon ring expansion of cyclobutanones to the corresponding, and generally more stable, cyclopentanones. Two prominent methods for this transformation are the Tiffeneau-Demjanov rearrangement and reactions involving diazomethane (B1218177).

The Tiffeneau-Demjanov rearrangement provides a versatile pathway for the ring expansion of cyclic ketones. wikipedia.orgd-nb.info The process begins with the conversion of the ketone, this compound, into a β-amino alcohol. This is typically achieved through the addition of cyanide followed by reduction, or via reaction with nitromethane (B149229) followed by reduction of the nitro group. The resulting 1-(aminomethyl)cyclobutanol (B574032) is then treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). wikipedia.org This diazotizes the primary amine, forming an unstable diazonium salt which readily loses nitrogen gas (N₂) to generate a primary carbocation. wikipedia.org A subsequent, highly favorable, 1,2-alkyl shift, driven by the relief of ring strain and the formation of a more stable oxonium ion, leads to the one-carbon expanded 3-(3-fluorophenyl)cyclopentanone. wikipedia.orgd-nb.info

Another common method for one-carbon homologation is the reaction with diazomethane . wikipedia.org The reaction of a ketone with diazomethane can yield a mixture of the ring-expanded ketone and the corresponding epoxide. wikipedia.org The mechanism involves the nucleophilic attack of diazomethane on the carbonyl carbon, followed by the loss of nitrogen gas and rearrangement. The ratio of the cyclopentanone (B42830) to the epoxide product can be influenced by the reaction conditions and the substrate's electronic and steric properties. wikipedia.org

Table 3: Methods for Ring Expansion of Cyclic Ketones

| Reaction Name | Key Reagents | Intermediate | Product from Cyclobutanone | Citation |

|---|---|---|---|---|

| Tiffeneau-Demjanov | 1. HCN/KCN, then LiAlH₄2. NaNO₂, HCl | Diazonium Salt, Carbocation | Cyclopentanone | wikipedia.orgd-nb.info |

Functionalization of the Cyclobutanone Core

Beyond reactions that alter the ring structure, the cyclobutanone core of this compound offers sites for the introduction of new functional groups. The most common of these transformations occur at the α-carbon position, leveraging the acidity of the α-protons and the electrophilicity of the carbonyl carbon.

The protons on the carbons adjacent (in the α-position) to the carbonyl group of this compound are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of a wide range of substituents at the α-position. oup.com

Recent advances have focused on developing asymmetric α-functionalization methods for cyclobutanones. oup.comgoogle.com For instance, enantioselective organocatalytic α-allylation has been achieved using singly occupied molecular orbital (SOMO) catalysis. oup.com This method involves the one-electron oxidation of a transiently formed enamine, which then undergoes alkylation with an allyl silane. oup.com Another powerful strategy is the desymmetrization of 3-substituted cyclobutanones via organocatalyzed aldol (B89426) reactions, which can install a new substituent at the C-2 position with excellent diastereoselectivity and enantioselectivity. oup.com These methods highlight the potential to selectively functionalize one of the α-positions of this compound to create multiple stereocenters with high control.

The enolate generated from this compound can also act as a nucleophile in a Michael reaction (also known as conjugate addition). chemspider.comnih.gov In this reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. chemspider.com This C-C bond-forming reaction is a powerful tool for constructing more complex carbon skeletons.

The general mechanism involves three key steps: deprotonation of the ketone to form the enolate, nucleophilic attack of the enolate on the Michael acceptor, and subsequent protonation to yield the 1,5-dicarbonyl product (or a related structure). nih.gov A wide variety of Michael acceptors can be used, including α,β-unsaturated ketones, aldehydes, esters, and nitriles. chemspider.com This versatility allows for the attachment of numerous functionalized alkyl chains to the α-position of the this compound ring, providing a pathway to a vast range of complex derivatives.

Derivatization at the Phenyl Moiety

Electrophilic Aromatic Substitution (Conceptual)

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome dictated by the directing effects of the existing substituents. The fluorine atom, located at the C3 position, is an ortho, para-directing group due to its ability to donate lone pair electrons and stabilize the intermediate arenium ion. Concurrently, it is a deactivating group because of its high electronegativity. The cyclobutanone group, attached at C1, is an electron-withdrawing and meta-directing group.

These competing influences determine the likely positions for the introduction of a new electrophile. The fluorine atom directs incoming electrophiles to the C2, C4, and C6 positions. The cyclobutanone moiety directs to the C2 and C6 positions (meta to itself). Therefore, the positions most susceptible to electrophilic attack are C2 and C6, as they are activated by the fluorine and directed by the cyclobutanone group. The C4 position is also a potential site for substitution, being para to the fluorine, although it is ortho to the deactivating cyclobutanone substituent.

Nucleophilic Aromatic Substitution (Conceptual)

Nucleophilic aromatic substitution (SNAr) on the aryl ring of this compound is conceptually less favorable under typical conditions. The SNAr mechanism generally requires the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. nih.govmasterorganicchemistry.com In this molecule, the fluorine atom would be the leaving group. However, the primary electron-withdrawing group, the cyclobutanone moiety, is situated meta to the fluorine. This meta-positioning does not provide the necessary stabilization for the Meisenheimer complex, making the reaction energetically unfavorable. masterorganicchemistry.com Consequently, forcing conditions or alternative reaction pathways, such as a concerted nucleophilic aromatic substitution (CSNAr), might be necessary to achieve substitution. nih.gov

Reactions Involving the Ketone Functionality

Oxime Formation and Subsequent Transformations

The ketone functional group of this compound readily undergoes condensation reactions. One such significant transformation is the reaction with hydroxylamine (B1172632), which yields the corresponding this compound oxime. This reaction is a standard method for converting ketones into oximes, which serve as versatile intermediates for further chemical synthesis. The formation of the oxime introduces a new reactive site into the molecule, allowing for subsequent transformations such as the Beckmann rearrangement or reduction to amines, thereby expanding the synthetic utility of the parent cyclobutanone.

Reduction to Cyclobutanols

The ketone in this compound can be reduced to the corresponding alcohol, 3-(3-Fluorophenyl)cyclobutanol. This transformation can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome. Studies on similar 3-substituted cyclobutanones have shown that hydride reductions, regardless of the steric bulk of the hydride reagent (e.g., LiAlH₄ or L-selectride), predominantly yield the cis-alcohol. vub.ac.be This stereoselectivity can often be enhanced by conducting the reaction at lower temperatures or in less polar solvents. vub.ac.be The formation of both cis and trans diastereomers is possible, and these can often be separated and characterized. nih.gov

Table 1: Stereoselective Reduction of Substituted Cyclobutanones

| Substrate | Reducing Agent | Predominant Isomer | Reference |

|---|---|---|---|

| 3-Substituted Cyclobutanones | Hydride Reagents | cis-alcohol (>90%) | vub.ac.be |

This table illustrates the general stereochemical trends observed in the reduction of 3-substituted cyclobutanones.

Computational Chemistry Studies on Reactivity and Reaction Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for understanding the reactivity and mechanisms of reactions involving complex molecules like this compound. nih.gov Such studies can provide insights into reaction pathways, transition state energies, and the factors governing stereoselectivity. vub.ac.be

For instance, computational analyses of the hydride reduction of 3-substituted cyclobutanones have revealed that torsional strain is a major factor favoring the anti-facial attack of the hydride, which leads to the experimentally observed preference for the cis-alcohol. vub.ac.be In cases with substituents capable of electrostatic interactions, like a benzyloxy group, repulsive forces can further direct the hydride attack to form the cis product. vub.ac.be These computational models have shown good agreement with experimental results, demonstrating their predictive power in rationalizing the outcomes of such reactions. vub.ac.be

Furthermore, computational studies can elucidate the mechanisms of other reaction types, such as cycloadditions, by calculating the activation barriers for different potential pathways. nih.govresearchgate.net For the phenyl moiety, theoretical calculations can help predict the most likely sites for electrophilic attack by mapping the electron density of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides data on the chemical environment, proximity, and coupling of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts (δ) in the ¹H NMR spectrum of this compound are indicative of the electronic environment of each proton. Protons on the cyclobutanone ring and the fluorophenyl group exhibit distinct signals. The protons on the cyclobutanone ring typically appear as multiplets due to complex spin-spin coupling with neighboring protons. The aromatic protons of the 3-fluorophenyl group show characteristic splitting patterns in the downfield region of the spectrum, influenced by the fluorine substituent.

Table 1: Representative ¹H NMR Data for 3-Substituted Cyclobutanone Analogs

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |

|---|---|---|

| 3-Phenylcyclobutanone (B1345705) | CDCl₃ | 7.40-7.20 (m, 5H, Ar-H), 3.85 (quint, 1H), 3.40-3.20 (m, 4H) |

| 1-(3-Chlorophenyl)ethanone oxime | - | - |

Note: Specific ¹H NMR data for this compound was not available in the searched literature. The table provides data for structurally related compounds to give an indication of expected chemical shifts.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the cyclobutanone ring is characteristically found at a high chemical shift (downfield), typically in the range of δ 200-210 ppm. The carbons of the phenyl ring are observed in the aromatic region (δ 110-165 ppm), with the carbon atom directly bonded to the fluorine atom showing a characteristic coupling (¹JCF). The aliphatic carbons of the cyclobutanone ring appear at lower chemical shifts (upfield).

Table 2: Representative ¹³C NMR Data for Substituted Cyclobutanones and Phenyl Analogs

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| Cyclobutanone | - | 210.8 (C=O), 47.9 (CH₂) |

| 4-Fluorophenyl sulfone | - | - |

Note: Specific ¹³C NMR data for this compound was not available in the searched literature. The table provides data for the parent cyclobutanone and a related fluorophenyl compound to indicate expected chemical shift regions.

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique specifically for the analysis of fluorine-containing compounds. icpms.cz Since ¹⁹F has a nuclear spin of 1/2 and a high natural abundance, it provides sharp and intense signals. The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. The position of the fluorine on the phenyl ring (meta) will result in a characteristic chemical shift. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei can provide additional structural information. icpms.cz For instance, monofluorobenzene exhibits a chemical shift at -113.15 ppm relative to CFCl₃. colorado.edu The exact chemical shift for this compound would be influenced by the cyclobutanone substituent.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. researchgate.net It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly valuable.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. researchgate.netpensoft.net This high accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The exact mass of the molecular ion of this compound can be calculated from its chemical formula (C₁₀H₉FO) and compared to the experimentally determined value from HRMS to confirm its identity with a high degree of confidence.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules. researchgate.netnih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. researchgate.net As the solvent evaporates, ions of the analyte are formed, which are then analyzed by the mass spectrometer. ESI-MS is particularly useful for obtaining the molecular weight of the compound, typically observed as the protonated molecule [M+H]⁺. Fragmentation patterns, which can be induced in the mass spectrometer (MS/MS), can provide valuable structural information by showing how the molecule breaks apart. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Organic molecules absorb infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz Different functional groups absorb at characteristic frequencies, providing a molecular fingerprint. vscht.cz

For this compound, the IR spectrum will exhibit key absorptions corresponding to its constituent functional groups. The most prominent of these is the carbonyl (C=O) stretch of the cyclobutanone ring. Ketones typically show a strong absorption in the region of 1785-1665 cm⁻¹. The exact position of this peak can be influenced by ring strain; for cyclobutanone itself, the C=O stretch appears at a relatively high wavenumber, around 1786 cm⁻¹, due to increased ring strain.

The aromatic ring will also produce characteristic signals. The C-H stretching vibrations of the aromatic ring are expected to appear in the 3100-3000 cm⁻¹ region. vscht.cz Additionally, C=C stretching vibrations within the aromatic ring typically give rise to moderate to weak absorptions in the 1600-1450 cm⁻¹ range. The presence of the fluorine substituent on the phenyl ring will result in a strong C-F stretching absorption, typically observed in the 1350-1150 cm⁻¹ region.

Table 1: Expected Characteristic IR Absorptions for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Cyclobutanone) | Stretch | ~1785 |

| Aromatic C-H | Stretch | 3100-3000 |

| Aromatic C=C | Stretch | 1600-1450 |

| C-F (Aromatic) | Stretch | 1350-1150 |

Note: The exact positions of these absorptions can vary slightly depending on the molecular environment and the physical state of the sample.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. science-softcon.de The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the primary chromophores are the phenyl ring and the carbonyl group.

The phenyl ring exhibits characteristic absorptions due to π → π* transitions. These typically occur in two regions: a strong absorption band (the E-band) around 180-220 nm and a weaker, more structured band (the B-band) around 250-280 nm. science-softcon.de The carbonyl group has a weak n → π* transition which is typically observed in the 270-300 nm region. nist.gov The presence of the fluorine substituent on the phenyl ring may cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to the unsubstituted phenylcyclobutanone. Theoretical calculations, such as those using time-dependent density functional theory (TD-DFT), can be employed to predict the electronic transitions and compare them with experimental spectra. scielo.org.za

X-ray Crystallography for Structural Elucidation (Conceptual, if applicable to derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. rsc.org While obtaining a suitable single crystal of this compound itself may be challenging, this technique is highly applicable to its crystalline derivatives. researchgate.netmdpi.com

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound. These techniques rely on the differential distribution of the analyte between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. amazonaws.com A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the sample separate based on their polarity. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.

For this compound, a common eluent system would likely consist of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. amazonaws.comrsc.org The ratio of these solvents can be adjusted to achieve optimal separation.

Column chromatography is a preparative technique used to purify compounds on a larger scale. amazonaws.comrsc.org The stationary phase, typically silica gel, is packed into a glass column. The crude sample is loaded onto the top of the column, and the eluent is passed through the column. The components of the mixture separate as they travel down the column at different rates depending on their affinity for the stationary and mobile phases. Fractions are collected at the bottom of the column, and those containing the pure compound are combined.

Similar to TLC, the choice of eluent is critical for successful separation. A gradient of solvents, starting with a less polar mixture and gradually increasing the polarity, is often employed to effectively separate the desired product from impurities. reddit.com For compounds with similar polarities, specialized stationary phases, such as FluoroPhenyl phases, can offer alternative selectivities. restek.com

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. copernicus.org The sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase). The column contains a stationary phase, which can be a solid or a liquid coated on a solid support. The retention time, the time it takes for a compound to travel through the column, is a characteristic property used for identification.

For the analysis of this compound, a capillary column with a suitable stationary phase, such as one with a nonpolar or medium polarity, would be used. copernicus.orgcopernicus.org The temperature of the column oven is often programmed to increase during the analysis to ensure efficient separation of compounds with different boiling points. copernicus.org GC can be coupled with a mass spectrometer (GC-MS) to provide both quantitative data and structural information based on the mass spectrum of the eluted compound. copernicus.orgnih.gov

Table 2: Summary of Chromatographic Techniques for this compound

| Technique | Principle | Application | Typical Conditions |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Separation based on polarity on a thin adsorbent layer. | Reaction monitoring, purity checks. | Stationary Phase: Silica gel. Mobile Phase: Hexane/Ethyl Acetate mixture. |

| Column Chromatography | Preparative separation based on polarity in a packed column. | Purification of the compound. | Stationary Phase: Silica gel. Mobile Phase: Gradient of Hexane/Ethyl Acetate. |

Spectroscopic and Analytical Characterization Methodologies for 3 3 Fluorophenyl Cyclobutanone

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the separation, identification, and quantification of this compound. Given the compound's structure, which includes a polar carbonyl group and a fluorophenyl moiety, reversed-phase HPLC is a particularly suitable method for its analysis. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase.

While specific, detailed research findings on the HPLC analysis of this compound are not extensively documented in publicly available literature, methodologies can be inferred from the analysis of structurally analogous compounds such as 3-phenylcyclobutanone (B1345705) and 3-(3-chlorophenyl)cyclobutanone. These analyses typically employ a C18 stationary phase, which consists of silica (B1680970) particles functionalized with octadecylsilyl groups, providing a hydrophobic surface for interaction with the analyte.

The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. A mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, is commonly used. The proportion of the organic modifier can be adjusted to control the retention time of the compound, with a higher organic content generally leading to faster elution. Gradient elution, where the mobile phase composition is changed over the course of the analysis, can be employed to effectively separate the target compound from any impurities with different polarities.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the phenyl ring in the molecule absorbs UV light. The selection of the detection wavelength is guided by the UV-Vis spectrum of the compound, with the wavelength of maximum absorbance (λmax) typically chosen to ensure the highest sensitivity.

For chiral compounds like this compound, which can exist as enantiomers, chiral HPLC is essential for their separation and quantification. This specialized HPLC technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and allowing for their individual analysis. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of racemic mixtures of cyclic ketones.

Table 1: Representative HPLC Parameters for the Analysis of Phenylcyclobutanone Analogs

| Parameter | Typical Conditions |

| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile:Water or Methanol:Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Applications in Medicinal Chemistry and Drug Discovery General Cyclobutanones

Cyclobutane (B1203170) Rings as Scaffolds in Small-Molecule Drug Candidates

The cyclobutane motif is utilized by medicinal chemists to address various challenges in drug design, such as improving metabolic stability, directing key pharmacophore groups, and filling hydrophobic pockets. nih.govvilniustech.lt The three-dimensional nature of the cyclobutane ring provides opportunities for creating unique molecular shapes that can better complement the spatial arrangements of target proteins compared to flat aromatic rings. nih.gov

A primary application of the cyclobutane ring in drug design is to introduce conformational restriction. nih.govnih.gov Flexible molecules often pay an entropic penalty when they bind to a biological target because their rotatable bonds become frozen in the binding pocket. nih.gov By replacing a flexible linker, such as an ethyl group, with a more rigid 1,3-disubstituted cyclobutane ring, the number of accessible conformations is significantly reduced. nih.gov

This pre-organization of the molecule into a bioactive conformation can lead to several benefits:

Enhanced Potency: Minimizing the entropic loss upon binding can lead to a stronger binding affinity for the target protein. researchgate.net

Improved Selectivity: A more rigid structure can provide a better fit for the intended target over other proteins, including isoforms, leading to higher selectivity and a better side-effect profile. researchgate.net

Defined Vectorial Orientation: The defined geometry of the cyclobutane ring allows for precise placement of substituents, which can optimize interactions with the target. nih.gov

The puckered or "butterfly" shape of the cyclobutane ring further contributes to its utility by providing a non-planar scaffold that can be exploited to escape the "flatland" of aromatic systems, a strategy often pursued to improve drug-like properties. nih.govlibretexts.org

The introduction of a cyclobutane ring can have a significant impact on a molecule's metabolic stability and solubility. nih.gov

Metabolic Stability: Flexible regions of a drug molecule are often susceptible to metabolism by enzymes such as cytochrome P450s. By introducing a cyclobutane ring, particularly as part of a fused system, these metabolically vulnerable sites can be blocked or shielded, thereby increasing the molecule's half-life in the body. nih.gov The relative chemical inertness of the cyclobutane ring, when compared to highly reactive rings like cyclopropane (B1198618), also contributes to its stability. nih.gov However, the effect can be inconsistent; in some cases, replacing a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group has led to increased metabolic stability, while in other instances, it resulted in a decrease. nih.gov

Solubility: A common strategy to improve the aqueous solubility of a drug candidate is to increase its saturation and three-dimensionality. nih.gov Replacing planar aromatic rings with saturated scaffolds like cyclobutane can disrupt crystal lattice packing, which may lead to lower melting points and enhanced solubility. nih.gov This increase in the fraction of sp3-hybridized carbons is a well-regarded tactic for improving the physicochemical properties of potential drugs. nih.gov

| Property | Impact of Cyclobutane Ring Integration | Rationale |

| Conformational Entropy | Reduction | Limits the number of possible conformations, reducing the entropic penalty upon binding. nih.gov |

| Binding Affinity | Potential Increase | A more rigid, pre-organized conformation can lead to stronger binding to the target. nih.govresearchgate.net |

| Metabolic Stability | Potential Increase | Can block metabolically labile sites and is relatively inert compared to more strained rings. nih.gov |

| Aqueous Solubility | Potential Increase | Increased saturation and non-planar structure can disrupt crystal packing and improve solvation. nih.gov |

Biological Activities of Cyclobutanone-Containing Compounds

Compounds containing a cyclobutane or cyclobutanone (B123998) core have demonstrated a wide array of biological activities, making them relevant for various therapeutic areas. openmedicinalchemistryjournal.comcancer.govnih.gov These activities range from enzyme inhibition to antiproliferative effects against cancer cells. ru.nlnih.gov

The strained four-membered ring of cyclobutanone can be exploited to design potent enzyme inhibitors. The carbonyl group can interact with active site residues, while the ring itself serves as a rigid scaffold to position other functional groups for optimal binding.

Diaminopimelate desuccinylase (DapE) is a bacterial enzyme essential for the biosynthesis of lysine (B10760008) and meso-diaminopimelate (m-DAP), a key component of the bacterial cell wall. nih.gov As this pathway is absent in humans, DapE represents a promising target for the development of novel antibiotics with selective toxicity against bacteria. nih.gov

Researchers have successfully designed and synthesized libraries of α-aminocyclobutanone amides and sulfonamides as potential DapE inhibitors. nih.gov A screen of a 37-member library identified several compounds with micromolar inhibitory potency against DapE from Haemophilus influenzae (HiDapE). nih.govluc.edu

Molecular docking studies suggest that the strained cyclobutanone ring of these inhibitors likely binds as a deprotonated hydrate (B1144303) in the enzyme's active site. nih.gov Thermal shift analysis with the most potent inhibitor from the series, compound 3y , confirmed direct binding to the enzyme. nih.govluc.edu The discovery of these cyclobutanone-based inhibitors highlights their potential as a new class of antibiotics targeting the DapE enzyme. nih.govluc.edu

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Source |

| 3y (α-aminocyclobutanone derivative) | H. influenzae DapE | 23.1 | 10.2 ± 0.26 | nih.govluc.edu |

| L-captopril | H. influenzae DapE | 3.3 | 1.8 | ebi.ac.uk |

Cyclobutane-containing compounds have been investigated for their potential as anticancer agents, with some demonstrating significant antiproliferative activity. cancer.govnih.govresearchgate.net The rigid cyclobutane scaffold can be incorporated into molecules to target various pathways involved in cancer cell growth and survival. ru.nl

One of the most well-known examples of a cyclobutane-containing anticancer drug is carboplatin . This platinum-based drug features a cyclobutane-1,1-dicarboxylate (B1232482) ligand and is widely used in the treatment of various cancers, including ovarian, testicular, and lung cancers, where it acts by crosslinking DNA in cancer cells. ru.nlru.nl

Furthermore, cyclobutane derivatives have been explored as inhibitors of other cancer-relevant targets. For instance, inhibitors of Tankyrase (TNSK) enzymes, which play a role in cellular processes like mitosis and energy metabolism, have been developed containing cyclobutane rings. ru.nl Inhibition of these enzymes has shown therapeutic potential in cancers such as colorectal and non-small cell lung cancer. ru.nl

In other studies, novel synthetic derivatives of naturally occurring flavonoids, such as naringenin, have been modified with cyclic aminoethyl groups to enhance their cytotoxic and antiproliferative properties against cancer cell lines. nih.gov These findings suggest that the cyclobutane motif can be a valuable component in the design of new and effective anticancer agents. researchgate.net

Antimicrobial Properties

Cyclobutanone derivatives have been investigated for their potential as antimicrobial agents. A study on thiazolylhydrazone derivatives incorporating a 3-substituted cyclobutane ring revealed their activity against both bacteria and fungi. nih.gov Specifically, a series of Schiff bases combining 2,4-disubstituted thiazole (B1198619) and cyclobutane rings were synthesized and screened for their antibacterial and antifungal activities. nih.gov

The results indicated that some of these compounds exhibited notable antimicrobial effects. For instance, certain derivatives were effective against Candida tropicalis and Bacillus subtilis. nih.gov The minimum inhibitory concentration (MIC) values, a measure of antimicrobial potency, were reported for the most effective compounds. nih.gov This research highlights the potential of the cyclobutane scaffold in the development of new antimicrobial drugs. nih.gov The presence of the cyclobutane ring is believed to contribute to the biological activity of these compounds. nih.gov

It is worth noting that other cyclic compounds, such as those containing a cyclohexane (B81311) ring, have also been explored for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi. medwinpublishers.comresearchgate.net

Potential in Neurological Disorders and Oncology

The application of cyclobutanone derivatives extends to the fields of oncology and neurology. In cancer research, cyclobutane-containing compounds have been developed as antagonists for integrins, which are cell surface proteins involved in cancer proliferation and dissemination. rsc.org These antagonists, which incorporate a functionalized cyclobutane ring as a central scaffold, have shown promise in cell-based assays, inhibiting cell adhesion and invasion. rsc.org A lead compound from this research was found to be well-tolerated in vivo, suggesting the potential of this class of molecules for further preclinical and clinical evaluation. rsc.org

Furthermore, the unique three-dimensional structure of cyclobutanes makes them valuable in the design of molecules targeting complex biological systems, which is often a requirement for drugs aimed at neurological disorders. nih.govnih.gov The rigid nature of the cyclobutane ring can help in creating conformationally restricted scaffolds, a desirable feature in drug design. researchgate.net While direct studies on 3-(3-Fluorophenyl)cyclobutanone in neurological disorders are not extensively documented in the provided results, the broader class of cyclobutane derivatives holds potential in this therapeutic area due to their structural characteristics. The dysfunction of tryptophan metabolism, for instance, has been linked to various neurological and inflammatory disorders, highlighting the complex interplay of molecules in these conditions. nih.gov

Development of Bioactive Scaffolds

The cyclobutane ring serves as a versatile and valuable scaffold for the construction of more complex, biologically active molecules. researchgate.net Its three-dimensional and rigid nature allows it to act as a conformationally restricted framework, which can be advantageous in achieving specific interactions with biological targets. researchgate.net

While the direct synthesis of spirotetrahydroquinolines from this compound is not explicitly detailed in the provided search results, the general principle of using cyclobutanone derivatives to construct spirocyclic systems is a recognized strategy in medicinal chemistry. Spirocycles are desirable structures in drug discovery due to their conformational rigidity and novelty. The reactivity of the ketone group in cyclobutanones allows for various chemical transformations to build such complex architectures.

The synthesis of aza-cyclobutanone derivatives, where a nitrogen atom is incorporated into or attached to the cyclobutane framework, opens up avenues for creating diverse chemical entities with potential therapeutic applications. For instance, the synthesis of azaflavanone derivatives has been explored for their anti-inflammatory and anti-ulcer activities. scialert.net Although these are not direct derivatives of cyclobutanone, the study demonstrates the value of incorporating nitrogen-containing heterocyclic motifs, which can also be applied to cyclobutane-based scaffolds to generate novel bioactive compounds. The development of synthetic strategies for 3-azido-cyclobutanone intermediates further highlights the potential to create a wide range of functionalized cyclobutane fragments, including amines, amides, and sulfonamides, which are key functional groups in many drug molecules. nih.gov

Structure-Activity Relationship (SAR) Studies of Cyclobutanone Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For cyclobutane derivatives, SAR studies have been conducted to understand how different substituents on the cyclobutane ring influence their biological activity. nih.gov For example, in the development of integrin antagonists, the nature of the sidechains attached to the cyclobutane core was systematically varied to identify the most effective compounds. rsc.org

These studies have shown that the specific substitution pattern on the cyclobutane ring can significantly impact the potency and selectivity of the resulting molecules. nih.gov For instance, the relative orientation (cis or trans) of substituents on the cyclobutane ring can lead to diastereomers with distinct biological profiles. nih.gov The goal of SAR studies is to build a comprehensive understanding of the relationship between the three-dimensional structure of a molecule and its biological function, which is essential for rational drug design. nih.govnih.govescholarship.org

Molecular Docking and Computational Modeling in Drug Design

Molecular docking and computational modeling are powerful tools used in modern drug discovery to predict and analyze the interactions between a small molecule (ligand) and its biological target, typically a protein. nih.govnih.gov These computational methods allow researchers to visualize how a molecule like a cyclobutanone derivative might fit into the binding site of a target protein and to estimate the strength of this interaction. researchgate.netyoutube.com

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of substituted cyclobutanones exist, the exploration of more efficient, stereoselective, and environmentally benign pathways is a continuous endeavor. Future research is likely to focus on innovative strategies that offer improved yields, scalability, and access to diverse derivatives.

One emerging area is the use of photoredox catalysis. For instance, a photoredox-catalyzed radical strain-release/ nih.govnih.gov-rearrangement cascade has been developed for the synthesis of polysubstituted cyclobutanes. rsc.org This method utilizes readily available starting materials to create structurally complex cyclobutanes and could be adapted for the synthesis of 3-(3-Fluorophenyl)cyclobutanone analogues. rsc.org Another innovative approach involves the rhodium-catalyzed [3+2] annulation, which provides access to novel furan-fused cyclobutanone (B123998) scaffolds. springernature.com Such strategies could be explored to construct unique polycyclic systems incorporating the this compound moiety.

Furthermore, advancements in C-H activation and cross-coupling reactions may provide more direct routes to 3-arylcyclobutanones, potentially reducing the number of synthetic steps required. The development of methods for the late-stage functionalization of the cyclobutane (B1203170) ring would also be highly valuable, allowing for the rapid generation of derivative libraries from a common intermediate. Additionally, flow chemistry techniques could be employed to optimize reaction conditions, improve safety, and facilitate large-scale production.

Asymmetric Synthesis and Stereocontrol of this compound

The creation of stereochemically pure forms of this compound is crucial for its application in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of robust methods for asymmetric synthesis and stereocontrol is a key research focus.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral cyclobutanes. nih.govresearchgate.net For example, the desymmetrization of 3-substituted cyclobutanones has been achieved with excellent diastereo- and enantioselectivity using proline-based catalysts in aldol (B89426) reactions. mdpi.com This strategy could be directly applicable to the functionalization of this compound at the C2 position. Another promising approach is the catalytic enantioselective conjugate borylation of cyclobutenones, which yields enantioenriched tertiary cyclobutylboronates that are versatile synthetic intermediates. nih.gov

Metal-catalyzed asymmetric reactions also offer significant potential. Chiral rhodium catalysts have been successfully used for the asymmetric cyclopropanation of fluorinated alkenes, and similar principles could be applied to the development of enantioselective cyclobutane-forming reactions. nih.gov The table below summarizes key approaches to stereocontrolled cyclobutane synthesis that could be adapted for this compound.

| Method | Catalyst/Reagent | Key Feature | Potential Application |

| Organocatalyzed Aldol Reaction | (S)-tryptophan or (S)-proline derivatives | Desymmetrization of 3-substituted cyclobutanones | Enantioselective functionalization of the cyclobutanone ring |

| Conjugate Borylation | Copper/chiral ligand complexes | Synthesis of enantioenriched tertiary cyclobutylboronates | Access to chiral cyclobutane building blocks |

| [2+2] Cycloaddition | Chiral Lewis acids or organocatalysts | Control of stereochemistry in ring formation | Direct asymmetric synthesis of the cyclobutane core |

Investigation of New Biological Targets and Mechanisms of Action

The cyclobutane ring is an important scaffold in medicinal chemistry, and its incorporation into molecules can lead to unique three-dimensional shapes and improved pharmacological properties. nih.govsmolecule.com While the specific biological targets of this compound are not yet extensively studied, its structural motifs suggest several promising areas for investigation. The 3-fluorophenyl group is present in various bioactive compounds, including inhibitors of Aurora kinase B, which are considered promising targets for cancer therapy. nih.gov

Future research should involve screening this compound and its derivatives against a wide range of biological targets, such as kinases, proteases, and G-protein coupled receptors. The development of fragment libraries based on the cyclobutane scaffold is an emerging strategy in drug discovery. whiterose.ac.uknih.gov By creating a library of compounds derived from this compound, it would be possible to identify novel hits for various diseases.

Furthermore, understanding the mechanism of action of any identified bioactive derivatives will be crucial. This could involve studies on enzyme inhibition kinetics, cellular assays to probe effects on signaling pathways, and structural biology studies to characterize binding interactions with target proteins. The unique conformational constraints of the cyclobutane ring may lead to novel binding modes and improved selectivity for specific biological targets.

Advanced Computational Studies for Property Prediction and Drug Design

Computational chemistry offers powerful tools for accelerating the drug discovery and development process. For a molecule like this compound, computational methods can be employed to predict its physicochemical properties, understand its conformational preferences, and guide the design of new derivatives with enhanced activity and selectivity.

Density Functional Theory (DFT) calculations can be used to study the electronic structure and reactivity of the molecule, providing insights into potential reaction mechanisms for its synthesis and functionalization. researchgate.net Molecular dynamics simulations can be employed to explore the conformational landscape of the cyclobutane ring and its substituents, which is critical for understanding its interactions with biological targets.

In the context of drug design, quantitative structure-activity relationship (QSAR) studies can be performed on a series of this compound derivatives to build predictive models for their biological activity. Furthermore, computational techniques such as Principal Component Analysis (PCA) and Principal Moment of Inertia (PMI) analysis can be utilized to design diverse and three-dimensional fragment libraries based on the cyclobutane scaffold. whiterose.ac.uknih.gov These computational approaches, when used in conjunction with experimental studies, can significantly streamline the process of identifying promising lead compounds.

Integration with High-Throughput Screening and Combinatorial Chemistry

To fully explore the therapeutic potential of the this compound scaffold, its integration with high-throughput screening (HTS) and combinatorial chemistry is essential. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds from a common starting material. nih.govnih.govyoutube.com By developing a robust synthetic route to this compound that is amenable to diversification, a library of derivatives with various substituents on the phenyl ring and the cyclobutane core can be generated.

This library can then be subjected to HTS against a panel of biological targets to identify initial "hits". fedlab.ru HTS methodologies have been successfully applied to screen libraries of other cyclic compounds, demonstrating the feasibility of this approach. nih.gov The development of fragment-based screening libraries containing the cyclobutane motif is also a promising direction. whiterose.ac.uknih.gov

The workflow for such an approach would involve:

Library Design: Utilizing computational methods to design a diverse library of this compound derivatives with a range of physicochemical properties.

Combinatorial Synthesis: Employing automated or parallel synthesis techniques to produce the designed library of compounds.

High-Throughput Screening: Screening the library against various biological assays to identify compounds with desired activities.

Hit Validation and Optimization: Confirming the activity of the initial hits and using structure-activity relationship data to guide the synthesis of more potent and selective analogues.

Development of this compound as a Versatile Building Block in Complex Molecular Architectures

Beyond its potential as a bioactive molecule itself, this compound is a valuable building block for the synthesis of more complex molecular architectures. mdpi.comsmolecule.com The strained four-membered ring can undergo a variety of ring-opening or ring-expansion reactions, providing access to a wide range of carbocyclic and heterocyclic systems that are otherwise difficult to synthesize. researchgate.net

The presence of the ketone functionality allows for a multitude of transformations, including reductions, oxidations (e.g., Baeyer-Villiger oxidation to form lactones), and additions of various nucleophiles. nih.govresearchgate.net These transformations can be used to introduce new functional groups and stereocenters with a high degree of control.

Fluorinated cyclobutane derivatives are recognized as important building blocks for medicinal chemistry. researchgate.netresearchgate.net The unique properties conferred by the fluorine atom, such as altered lipophilicity and metabolic stability, make these building blocks highly sought after. This compound can serve as a key intermediate in the synthesis of complex natural products or their analogues, as well as novel pharmaceutical agents and materials. mdpi.comnih.gov Its utility as a synthetic intermediate is highlighted by the diverse transformations possible from the cyclobutanone core.

Q & A

Q. What are the most reliable synthetic routes for 3-(3-Fluorophenyl)cyclobutanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound can be achieved via Friedel-Crafts acylation, where 3-fluorophenyl derivatives react with cyclobutanone precursors in the presence of Lewis acids (e.g., AlCl₃). Alternatively, ring-closing strategies using α,ω-dihaloalkanes and ketone precursors under basic conditions may form the cyclobutanone core . Solvent choice (e.g., dichloromethane or methanol) and temperature control (0–25°C) are critical to minimize side reactions like over-alkylation. Post-synthesis purification via column chromatography or recrystallization improves purity .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how are key peaks interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : The fluorine atom induces deshielding in adjacent protons, splitting aromatic signals (e.g., doublets at δ 7.0–7.5 ppm). The cyclobutanone carbonyl appears at ~210–220 ppm in ¹³C NMR.

- IR Spectroscopy : A strong C=O stretch at ~1750–1800 cm⁻¹ confirms the ketone group.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of CO from the cyclobutanone) validate the structure .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent affect the electronic and steric properties of cyclobutanone in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing fluorine atom enhances the electrophilicity of the cyclobutanone carbonyl, accelerating nucleophilic attacks (e.g., Grignard reagents). Steric hindrance from the phenyl ring may favor axial attack in chair-like transition states. Computational studies (DFT) can model charge distribution and predict regioselectivity . Experimental validation involves comparing reaction rates with non-fluorinated analogs .

Q. What strategies resolve contradictions in catalytic asymmetric synthesis outcomes involving this compound?

- Methodological Answer : Discrepancies in enantiomeric excess (ee) may arise from competing reaction pathways or catalyst decomposition. Strategies include: